AZD1080

Catalog No.
S520018
CAS No.
612487-72-6
M.F
C19H18N4O2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD1080

CAS Number

612487-72-6

Product Name

AZD1080

IUPAC Name

2-hydroxy-3-[5-(morpholin-4-ylmethyl)-2-pyridinyl]-1H-indole-5-carbonitrile

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2

InChI Key

BLTVBQXJFVRPFK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD-1080; AZD 1080; AZD-1080.

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O

Isomeric SMILES

C1COCCN1CC2=CN/C(=C\3/C4=C(C=CC(=C4)C#N)NC3=O)/C=C2

The exact mass of the compound 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile is 334.14298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD1080 (CAS: 612487-72-6) is a highly potent, orally bioavailable, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Functioning via ATP-competitive binding, it exhibits single-digit to low-nanomolar affinity for human GSK-3α (Ki = 6.9 nM) and GSK-3β (Ki = 31 nM). Unlike early-generation or non-selective GSK-3 inhibitors, AZD1080 was specifically engineered to maintain high blood-brain barrier permeability (8 × 10^-3 cm/min) and robust oral bioavailability (15-24% in rats), making it a validated precursor and reference compound for rigorous in vivo pharmacodynamic studies. Its established pharmacokinetic profile and peripheral target engagement make it a critical procurement choice for laboratories transitioning from in vitro cellular assays to complex mammalian models of neurodegeneration, synaptic plasticity, and oncology [1].

Substituting AZD1080 with generic GSK-3 inhibitors, such as Lithium Chloride (LiCl) or broadly active kinase inhibitors, introduces severe methodological flaws in both cellular and in vivo workflows. LiCl, the most common benchmark, is a non-selective agent that requires massive millimolar concentrations to achieve target engagement, inevitably triggering widespread off-target toxicity and confounding cellular stress responses. Furthermore, many small-molecule kinase inhibitors suffer from poor isoform selectivity, frequently cross-reacting with structurally similar cyclin-dependent kinases (CDKs), which skews cell-cycle and proliferation data. AZD1080 overcomes these procurement bottlenecks by providing a highly specific, nanomolar-potency ATP-pocket binding mechanism that preserves a >14-fold selectivity margin over CDKs, ensuring that downstream readouts—such as tau phosphorylation or β-catenin stabilization—are exclusively driven by GSK-3 modulation rather than artifactual off-target kinase inhibition [1].

Quantified Potency Advantage in Cellular Tau Phosphorylation Inhibition vs. Lithium Chloride

In comparative cellular assays evaluating the inhibition of tau phosphorylation, AZD1080 demonstrates an IC50 of 324 nM, whereas the non-selective reference standard Lithium Chloride (LiCl) requires an IC50 of 1.5 mM to achieve the same effect. This establishes AZD1080 as approximately 4,600 times more potent than the conventional benchmark, allowing researchers to achieve complete target engagement at sub-micromolar concentrations .

Evidence DimensionIC50 for tau phosphorylation inhibition
Target Compound Data324 nM
Comparator Or BaselineLithium Chloride (LiCl) at 1.5 mM
Quantified Difference~4,600-fold greater potency for AZD1080
ConditionsCells expressing human tau

Procuring AZD1080 allows researchers to eliminate the confounding cellular stress and toxicity associated with the millimolar dosing required by generic lithium salts.

High-Fidelity Kinase Selectivity Over Cyclin-Dependent Kinases (CDKs)

A major failure point for generic GSK-3 inhibitors is off-target binding to CDKs, which invalidates cell-cycle data. AZD1080 exhibits a Ki of 6.9 nM for GSK-3α and 31 nM for GSK-3β, while maintaining significantly weaker affinities for off-target kinases, including CDK2 (Ki = 1150 nM), CDK5 (Ki = 429 nM), and CDK1 (Ki = 1980 nM). This translates to a >14-fold to >64-fold selectivity margin against these structurally related kinases, ensuring clean GSK-3 inhibition without CDK-induced artifacts .

Evidence DimensionKinase binding affinity (Ki)
Target Compound DataGSK-3α (6.9 nM) and GSK-3β (31 nM)
Comparator Or BaselineCDK5 (429 nM), CDK2 (1150 nM), and CDK1 (1980 nM)
Quantified Difference>14-fold to >64-fold selectivity margin over nearest CDK off-targets
ConditionsRecombinant human kinase scintillation proximity assay

Essential for oncology and cell-cycle research where off-target CDK inhibition would artificially alter cell proliferation and invalidate the assay.

Verified In Vivo Target Engagement and Blood-Brain Barrier Permeability

Unlike many purely in vitro probes that fail to cross the blood-brain barrier, AZD1080 demonstrates a high BBB permeability of 8 × 10^-3 cm/min. In intact rat brain models, oral administration of AZD1080 achieves a 38% to 48% maximal inhibition of tau phosphorylation at the P-Thr231 epitope in the hippocampus within 6 hours, compared to a 0% inhibition baseline in vehicle-treated controls. This confirms robust central target engagement and predictable pharmacodynamics[1].

Evidence DimensionIn vivo hippocampal tau phosphorylation inhibition
Target Compound Data38-48% maximal inhibition
Comparator Or BaselineVehicle control (0% baseline inhibition)
Quantified DifferenceUp to 48% reduction in target epitope phosphorylation
ConditionsIntact rat brain (hippocampus) 6 hours post-administration

Guarantees that the procured compound will successfully penetrate the CNS and engage the target in live animal models, preventing costly in vivo trial failures.

In Vivo Models of Alzheimer's Disease and Tauopathies

Due to its verified blood-brain barrier permeability and nanomolar potency in reducing tau phosphorylation, AZD1080 is a highly validated choice for subchronic and chronic dosing studies in transgenic rodent models of neurodegeneration, outperforming non-penetrant or toxic alternatives[1].

Cancer Stem Cell (CSC) and Wnt/β-Catenin Signaling Assays

AZD1080's strict selectivity against CDKs makes it highly suitable for isolating the specific role of GSK-3β in tumor progression, stemness, and Notch/Wnt pathway regulation without inducing artifactual cell-cycle arrest.

Synaptic Plasticity and Cognitive Rescue Studies

Its proven ability to reverse MK-801-induced memory deficits via oral administration makes it a reliable positive control and benchmark compound for behavioral pharmacology and neuroplasticity research [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.14297583 Da

Monoisotopic Mass

334.14297583 Da

Heavy Atom Count

25

Appearance

Orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0TII45R8IJ

Dates

Last modified: 08-15-2023
1: Chen S, Sun KX, Feng MX, Sang XB, Liu BL, Zhao Y. Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer. Drug Des Devel Ther. 2016 Mar 18;10:1225-32. doi: 10.2147/DDDT.S102506. eCollection 2016. PubMed PMID: 27051274; PubMed Central PMCID: PMC4807899.
2: Georgievska B, Sandin J, Doherty J, Mörtberg A, Neelissen J, Andersson A, Gruber S, Nilsson Y, Schött P, Arvidsson PI, Hellberg S, Osswald G, Berg S, Fälting J, Bhat RV. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans. J Neurochem. 2013 May;125(3):446-56. doi: 10.1111/jnc.12203. Epub 2013 Mar 11. PubMed PMID: 23410232.
3: Chen S, Sun KX, Liu BL, Zong ZH, Zhao Y. The role of glycogen synthase kinase-3β (GSK-3β) in endometrial carcinoma: A carcinogenesis, progression, prognosis, and target therapy marker. Oncotarget. 2016 May 10;7(19):27538-51. doi: 10.18632/oncotarget.8485. PubMed PMID: 27050373; PubMed Central PMCID: PMC5053670.

Explore Compound Types